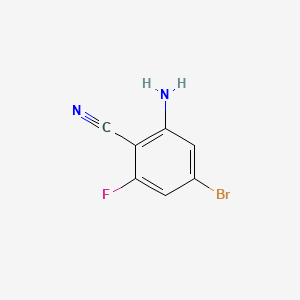

2-Amino-4-bromo-6-fluorobenzonitrile

概要

説明

“2-Amino-4-bromo-6-fluorobenzonitrile” is a chemical compound that is part of the aminobenzonitrile family . It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a bromine and a fluorine atom. It is used as a precursor for synthesising bicyclic heterocycles in medicinal chemistry research .

Molecular Structure Analysis

The molecular weight of “2-Amino-4-bromo-6-fluorobenzonitrile” is 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 .

Physical And Chemical Properties Analysis

“2-Amino-4-bromo-6-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

科学的研究の応用

Synthesis of Quinazoline Derivatives

2-Amino-4-bromo-6-fluorobenzonitrile: is pivotal in synthesizing quinazoline derivatives . These derivatives are important due to their wide range of biological activities, including antimalarial and anticancer properties. Notable drugs such as Gefitinib, Lapatinib, Erlotinib, and Afatinib are synthesized using quinazoline frameworks, which are essential in treating various forms of cancer.

Medicinal Chemistry Intermediates

This compound serves as an intermediate in medicinal chemistry for the development of tacrine-related compounds . Tacrine is known for its application in Alzheimer’s disease treatment, indicating the significance of 2-Amino-4-bromo-6-fluorobenzonitrile in neurodegenerative disease research.

Antifolate and Antibacterial Agents

Researchers utilize 2-Amino-4-bromo-6-fluorobenzonitrile in creating antifolate and antibacterial quinazoline derivatives . Antifolates are crucial in chemotherapy as they inhibit the growth of cancer cells, while antibacterial agents help combat bacterial infections.

OLED Intermediates

The compound is used in the synthesis of intermediates for organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its superior color and contrast capabilities.

Liquid Crystal Synthesis

2-Amino-4-bromo-6-fluorobenzonitrile: is also employed in the preparation of liquid crystals . Liquid crystals are essential for the display industry, particularly in LCD technology, which is prevalent in digital watches, calculators, and television screens.

Heterocyclic Compound Synthesis

It is instrumental in the preparation of various heterocycles , which are compounds featuring atoms of at least two different elements as members of its rings. These heterocycles are fundamental structures in many pharmaceuticals and are also used in the development of new materials.

Safety and Hazards

“2-Amino-4-bromo-6-fluorobenzonitrile” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

作用機序

Mode of Action

The compound could potentially undergo various chemical reactions due to the presence of the amino and nitrile groups. For example, the amino group can act as a nucleophile in reactions, while the nitrile group can be hydrolyzed to a carboxylic acid under certain conditions .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways that this compound might affect. Compounds with similar structures have been used in the synthesis of quinazolines , which are known to have various biological activities.

特性

IUPAC Name |

2-amino-4-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCEWVIFALFRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-fluorobenzonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440776.png)

![3-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440779.png)

![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)

![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)

![3-[(3-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1440785.png)

![2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1440787.png)

![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)

![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)